4-Fluoro-7-azaindole-3-carboxylic acid methyl ester

Übersicht

Beschreibung

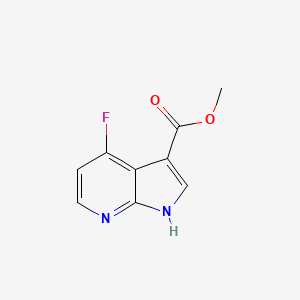

4-Fluoro-7-azaindole-3-carboxylic acid methyl ester is a chemical compound that belongs to the class of azaindoles. Azaindoles are heterocyclic compounds that contain a nitrogen atom in the indole ring system. This particular compound is characterized by the presence of a fluorine atom at the 4-position and a carboxylic acid methyl ester group at the 3-position of the azaindole ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-7-azaindole-3-carboxylic acid methyl ester typically involves the reaction of 2-fluoro-3-methylpyridine with arylaldehydes under specific conditions. One-pot methods have been developed for the selective synthesis of 7-azaindoles and 7-azaindolines, which can be further functionalized to obtain the desired compound . The reaction conditions often involve the use of alkali-amides as controlling agents to achieve chemoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Reactivity and Functional Group Transformations

The compound exhibits reactivity at multiple sites:

-

Carboxylic Acid Methyl Ester :

-

Fluorine Substitution :

-

Azaindole Core :

Table 2: Key Reactions and Outcomes

| Reaction Type | Substrate | Product | Stereochemical Outcome |

|---|---|---|---|

| Aldol Reaction | Aliphatic aldehydes | α-Hydroxy amides | Syn-configured products |

| Mannich Reaction | N-thiophosphinoyl imines | Anti-β-amino acids | Diastereoselectivity >90% |

Challenges and Limitations

-

Stability : The methyl ester is susceptible to hydrolysis under basic conditions, complicating large-scale synthesis .

-

Stereoselectivity : Achieving high enantiomeric excess in aldol reactions requires precise control of transition metal catalysts (e.g., Ag/Cu complexes) .

-

Toxicity : Nitro-substituted derivatives show mammalian cell toxicity, necessitating cautious SAR optimization .

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition

One of the primary applications of 4-fluoro-7-azaindole derivatives, including the methyl ester form, is their role as multi-targeted kinase inhibitors . These compounds have shown selective inhibitory activity against various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1) . The specificity of these inhibitors makes them promising candidates for targeted cancer therapies, particularly for treating hematological and solid tumors.

Cancer Treatment

The compound has been investigated for its potential in treating various cancers, including:

- Hematological cancers : such as leukemias.

- Solid tumors : including non-small cell lung cancer, gastric cancer, and glioblastoma .

The ability to selectively inhibit specific kinases involved in tumorigenesis suggests that 4-fluoro-7-azaindole derivatives could be developed into effective therapeutic agents.

Synthesis Pathways

The synthesis of 4-fluoro-7-azaindole-3-carboxylic acid methyl ester typically involves several steps that require careful control of reaction conditions to achieve high yields and purity. Common synthetic routes include:

- Nucleophilic substitution reactions : where the carboxylic acid moiety is introduced.

- Cyclization reactions : to form the azaindole core structure .

These synthetic methodologies not only facilitate the production of the compound but also allow for further modifications to enhance its biological activity.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of 4-fluoro-7-azaindole derivatives has revealed that modifications at various positions can significantly impact their biological activity. For instance, substituents on the azaindole ring can alter binding affinities and selectivity towards specific targets . This information is crucial for optimizing drug candidates.

Anti-Angiogenic Activities

Azaindole derivatives, including 4-fluoro-7-azaindole compounds, have demonstrated anti-angiogenic properties, making them potential candidates for treating diseases characterized by abnormal blood vessel growth . This property is particularly relevant in cancer therapy, where inhibiting angiogenesis can impede tumor growth.

Comparative Analysis with Related Compounds

To understand the unique properties of 4-fluoro-7-azaindole derivatives better, a comparative analysis with related compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluoro-7-azaindole | Contains a fluoro group; lacks ester functionality | Simpler structure; less sterically hindered |

| Methyl 5-carboxylic acid derivative | Carboxylic acid functionality | Lacks fluorine; may exhibit different biological activity |

| Triisopropylsilyl derivative | Similar silanyl group but different core structure | Focused on indole rather than azaindole |

This table highlights how structural variations influence biological activity and stability, emphasizing the significance of the methyl ester form in enhancing solubility and bioavailability .

Wirkmechanismus

The mechanism of action of 4-Fluoro-7-azaindole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-7-azaindole-3-carboxylic acid methyl ester can be compared with other similar compounds, such as:

Indole-3-carboxylic acid methyl ester: Lacks the fluorine atom and nitrogen in the ring.

7-Azaindole-3-carboxylic acid methyl ester: Lacks the fluorine atom.

4-Fluoroindole-3-carboxylic acid methyl ester: Lacks the nitrogen in the ring.

The presence of the fluorine atom and the nitrogen in the ring system of this compound makes it unique and imparts distinct chemical and biological properties .

Biologische Aktivität

Overview

4-Fluoro-7-azaindole-3-carboxylic acid methyl ester is a heterocyclic compound belonging to the azaindole family, characterized by its unique structure that includes a fluorine atom and a methyl ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor, which is crucial in various therapeutic applications.

The synthesis of this compound typically involves the reaction of 2-fluoro-3-methylpyridine with arylaldehydes under controlled conditions. One-pot methods have been developed to facilitate the selective synthesis of this compound, enhancing its yield and purity. The compound's chemical structure allows it to undergo various reactions, including oxidation, reduction, and substitution, making it versatile for further chemical modifications.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, particularly kinases. The fluorine atom and the carboxylic acid group are essential for binding to these targets, influencing the compound's biological effects. For example, it may inhibit kinase activity by blocking ATP-binding sites, thereby disrupting signal transduction pathways involved in cell proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines through mechanisms such as:

- Inhibition of cell proliferation : The compound exhibits significant inhibitory effects on cancer cell growth, particularly in breast cancer models (e.g., MCF-7 and MDA-MB-231 cells) with IC50 values ranging between 0.87–12.91 μM .

- Induction of apoptosis : It has been observed to increase caspase activity in treated cancer cells, indicating its role in promoting programmed cell death .

Antiviral Properties

In addition to its anticancer activity, this compound has demonstrated antiviral properties against various strains of viruses. Its mechanism involves inhibiting viral polymerases and other critical enzymes necessary for viral replication .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other azaindole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Indole-3-carboxylic acid methyl ester | Lacks fluorine; simpler structure | Limited anticancer activity |

| 7-Azaindole | Lacks fluorine; retains nitrogen in the ring | Moderate kinase inhibition |

| 4-Fluoroindole | Lacks nitrogen; simpler indole structure | Lower selectivity against kinases |

The presence of both fluorine and nitrogen in the structure of this compound imparts distinct chemical and biological properties that enhance its efficacy as a therapeutic agent.

Case Studies and Research Findings

- Kinase Inhibition : In a study evaluating various azaindoles as kinase inhibitors, 4-Fluoro-7-azaindole derivatives showed promising activity against several kinases involved in cancer progression, demonstrating selectivity and potency in inhibiting CDK2 and CDK9 pathways .

- Antiviral Efficacy : Research indicated that this compound effectively inhibited viral replication in vitro, showcasing potential as a therapeutic agent against influenza viruses by targeting viral polymerase activities .

Eigenschaften

IUPAC Name |

methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)5-4-12-8-7(5)6(10)2-3-11-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHRQRXZJJUHBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=NC=CC(=C12)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.